EGFR/ErbB-2/ErbB-4 Inhibitor II

Übersicht

Beschreibung

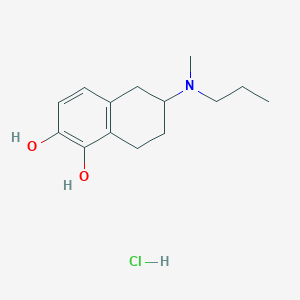

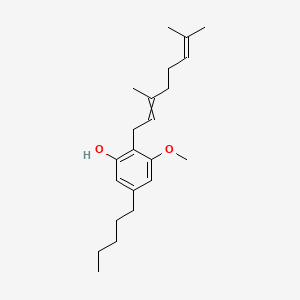

The EGFR/ErbB-2/ErbB-4 Inhibitor II, also referenced under CAS 944341-54-2, controls the biological activity of EGFR/ErbB-2/ErbB-4 . This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications . It is a cell-permeable 4-anilino quinazoline compound that acts as a potent, reversible, and ATP-competitive inhibitors of EGFR and c-erbB2 .

Molecular Structure Analysis

The this compound is a synthetic organic compound . Its IUPAC Name is N-{4-[(3-chloro-4-fluorophenyl)amino]pyrido[3,4-d]pyrimidin-6-yl}but-2-ynamide . The molecular structure of this compound is not explicitly mentioned in the search results.Chemical Reactions Analysis

The this compound potently inhibits EGFR/ErbB1/HER1, ErbB2/HER2/neu, and ErbB4/HER4 kinase activity (IC 50 = 22, 38 and 21 nM, respectively) in an ATP-competitive manner and effectively suppresses cellular receptor phosphorylation .Physical and Chemical Properties Analysis

The this compound is a beige solid . It has an empirical formula of C24H27ClN6O3 . It is hygroscopic and should be protected from light . It is soluble in DMSO to a concentration of 25 mg/mL .Wissenschaftliche Forschungsanwendungen

Biochemical and Kinetic Properties

EGFR, ErbB-2, and ErbB-4 are part of the type 1 receptor tyrosine kinase family, significantly implicated in various forms of cancer. Studies have compared the biochemical and kinetic properties of these receptors, noting differences in catalytic activities and substrate kinetics despite their sequence homology. Such understanding assists in developing assays for accurately measuring inhibitor potency and selectivity among these receptors, critical for targeted cancer therapies (Brignola et al., 2002).

Role in Cancer and Therapeutics

The EGFR family, including ErbB proteins, plays a crucial role in signal transduction and oncogenesis, making them primary targets in cancer therapeutics. This family's receptors are implicated in the pathogenesis of lung and breast cancers, and their inhibition forms the basis of several FDA-approved cancer treatments. The understanding of the functional dynamics of these receptors, including how they bind to ligands and form dimers, is fundamental in advancing cancer treatment strategies (Roskoski, 2019).

Impact on Cancer Cell Proliferation and Survival

ErbB receptors and EGF-like growth factors, frequently expressed in human tumors, regulate cancer cell proliferation and survival. Consequently, targeting these receptors has led to the development of various therapeutic agents like trastuzumab and tyrosine kinase inhibitors, showing significant anti-tumor activity and an acceptable toxicity profile in cancer treatments (Normanno et al., 2003).

Novel Therapeutic Approaches

Research on EGFR and ErbB receptors has led to the development of inhibitors targeting either or both receptors. Given the frequent implication of these receptors in epithelial cancers, identifying inhibitors targeting multiple EGFR family members could benefit a broader range of cancer patients. The discovery of negative regulators like EGF-Receptor Related Protein also opens avenues for novel therapeutic strategies in epithelial cancers (Nautiyal et al., 2006).

Wirkmechanismus

Safety and Hazards

Eigenschaften

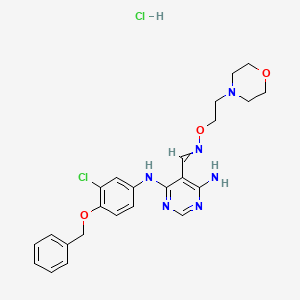

IUPAC Name |

4-N-(3-chloro-4-phenylmethoxyphenyl)-5-(2-morpholin-4-ylethoxyiminomethyl)pyrimidine-4,6-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27ClN6O3.ClH/c25-21-14-19(6-7-22(21)33-16-18-4-2-1-3-5-18)30-24-20(23(26)27-17-28-24)15-29-34-13-10-31-8-11-32-12-9-31;/h1-7,14-15,17H,8-13,16H2,(H3,26,27,28,30);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXKZRKQMKNRZNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCON=CC2=C(N=CN=C2NC3=CC(=C(C=C3)OCC4=CC=CC=C4)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28Cl2N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70849569 | |

| Record name | N~4~-[4-(Benzyloxy)-3-chlorophenyl]-5-({[2-(morpholin-4-yl)ethoxy]imino}methyl)pyrimidine-4,6-diamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70849569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944341-54-2 | |

| Record name | N~4~-[4-(Benzyloxy)-3-chlorophenyl]-5-({[2-(morpholin-4-yl)ethoxy]imino}methyl)pyrimidine-4,6-diamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70849569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

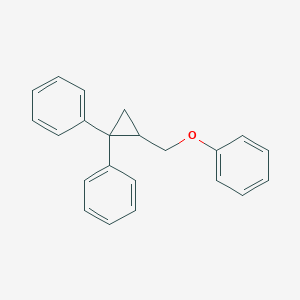

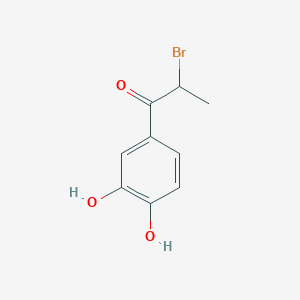

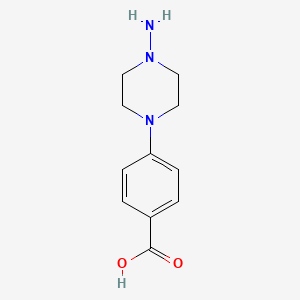

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Amino-2-[[2-[[2-[[2-[[2-amino-3-(4-chlorophenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-methylamino]-N-[1-[[1-[(1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]hexanamide](/img/structure/B1515287.png)

![3-(3-methylanilino)-1H-naphtho[2,3-h]quinoxaline-2,7,12-trione](/img/structure/B1515301.png)

![6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B1515302.png)